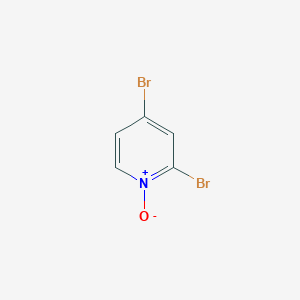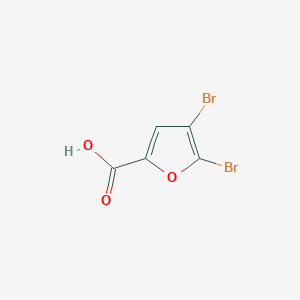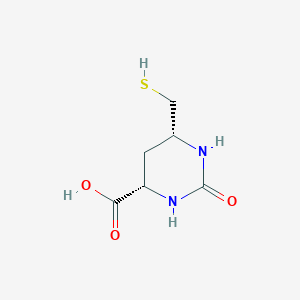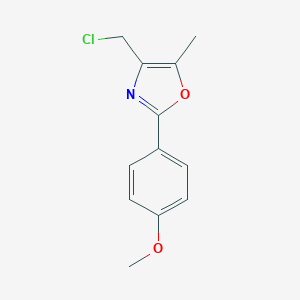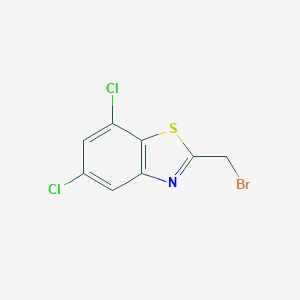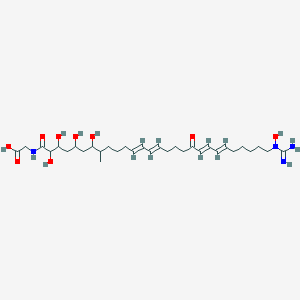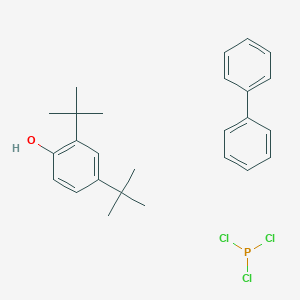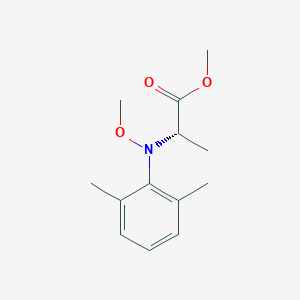
吲哚啉-1-羰基氯
描述
利血平是一种吲哚生物碱,存在于萝芙木属植物的根部,特别是蛇根萝芙木 (Rauwolfia serpentina) 和呕吐萝芙木 (Rauwolfia vomitoria) 。它在结构上与其他生物碱,如利血平 (reserpine) 和育亨宾 (yohimbine) 相关。 利血平已被研究用于其潜在的治疗应用,特别是在治疗高血压和某些精神疾病方面 .
科学研究应用
利血平有广泛的科学研究应用:
作用机制
利血平通过抑制去甲肾上腺素进入储存囊泡而发挥作用,导致从中央和周围轴突末梢耗竭儿茶酚胺和5-羟色胺 。这种机制类似于利血平 (reserpine),另一种在萝芙木属植物中发现的生物碱。 儿茶酚胺的减少会导致心率、心脏收缩力以及外周血管阻力的下降,这有助于其降血压作用 .
准备方法
合成路线和反应条件: 利血平可以通过多种化学路线合成。 一种常见的方法是提取萝芙木属植物根部中的生物碱,然后使用色谱技术进行纯化 。 合成路线通常包括使用甲醇和乙酸等有机溶剂,以提高提取过程中利血平的电离度 .
工业生产方法: 利血平的工业生产通常涉及生物技术方法,如多芽培养、愈伤组织培养和细胞悬浮培养 。这些方法允许大规模生产利血平,同时最大限度地减少对自然资源的过度开发。 还采用了前体添加、诱导和合成种子生产等技术来提高利血平的产量 .
化学反应分析
反应类型: 利血平会发生各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 利血平可以在酸性条件下使用高锰酸钾或三氧化铬等试剂进行氧化。
还原: 利血平的还原可以在钯催化剂的存在下使用氢气进行。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,利血平的氧化可能会产生各种氧化的衍生物,而还原可能会产生生物碱的还原形式 .
相似化合物的比较
利血平在结构上类似于其他吲哚生物碱,如利血平 (reserpine)、育亨宾 (yohimbine) 和阿吉马林 (ajmaline) 。它具有使其与这些化合物区分开来的独特特性:
利血平 (reserpine): 利血平和利血平 (reserpine) 都抑制去甲肾上腺素的摄取,但利血平具有不同的药代动力学特征,并且可能副作用更少.
育亨宾 (yohimbine): 育亨宾 (yohimbine) 主要用作壮阳药,并因其兴奋剂特性而闻名,而利血平主要用于其降血压和抗精神病作用.
阿吉马林 (ajmaline): 阿吉马林 (ajmaline) 用作抗心律失常剂,而利血平通常不用于此目的.
类似化合物列表:
- 利血平 (Reserpine)
- 育亨宾 (Yohimbine)
- 阿吉马林 (Ajmaline)
- 异利血平 (Isoreserpiline)
- 脱氢利血平 (Dehydroreserpiline)
利血平独特的药理特性组合使其成为进一步研究和潜在治疗应用的有价值的化合物。
属性
IUPAC Name |
2,3-dihydroindole-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVDNQHSQZMQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625379 | |
| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117086-91-6 | |
| Record name | 2,3-Dihydro-1H-indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
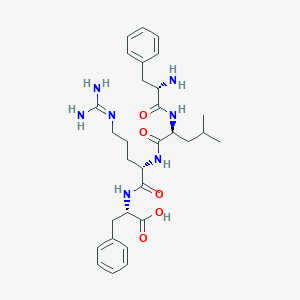
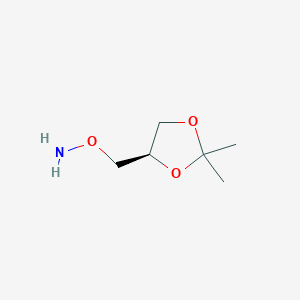
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)


